molecular formula C19H15N3O B8602754 N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]benzamide CAS No. 921631-45-0

N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]benzamide

Cat. No. B8602754
M. Wt: 301.3 g/mol
InChI Key: YLBIRAWBRJYPQQ-UHFFFAOYSA-N
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Patent
US07297713B2

Procedure details

The title compound was prepared according to the general procedure for acylation of 5-(4-aminophenyl)-1-methyl-1H-pyrrole-2-carbonitrile using benzoyl chloride (64 μL, 0.55 mmol) to provide N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]benzamide (0.035 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
64 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]([CH3:13])[C:11]([C:14]#[N:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[C:16](Cl)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[C:14]([C:11]1[N:12]([CH3:13])[C:8]([C:5]2[CH:6]=[CH:7][C:2]([NH:1][C:16](=[O:23])[C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[CH:3][CH:4]=2)=[CH:9][CH:10]=1)#[N:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C1=CC=C(N1C)C#N
Step Two
Name
Quantity
64 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(N1C)C1=CC=C(C=C1)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.035 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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